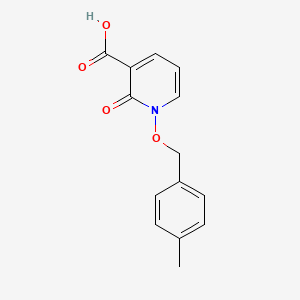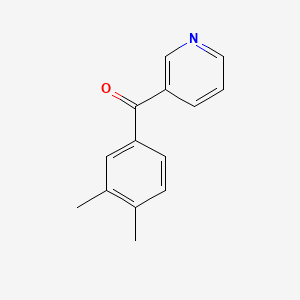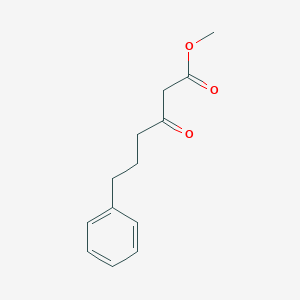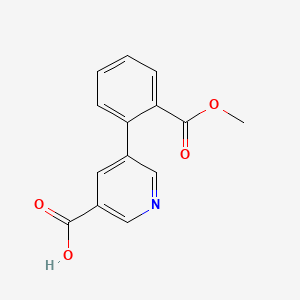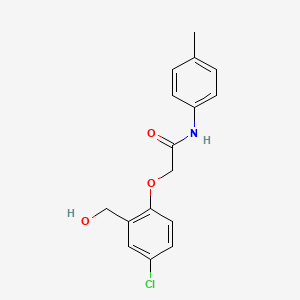
2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-2-(hydroxymethyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Amidation: The phenoxy intermediate is then reacted with p-toluidine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(m-tolyl)acetamide
- 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(o-tolyl)acetamide
- 2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-ethyl)acetamide
Uniqueness
2-(4-Chloro-2-(hydroxymethyl)phenoxy)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16ClNO3 |
|---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-11-2-5-14(6-3-11)18-16(20)10-21-15-7-4-13(17)8-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) |
InChI Key |
KUXOFRRDCZQDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-(tert-Butoxycarbonyl)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B12997425.png)
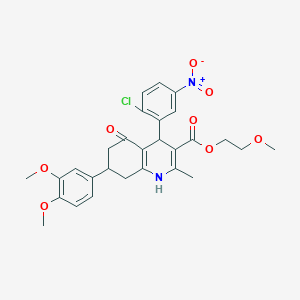
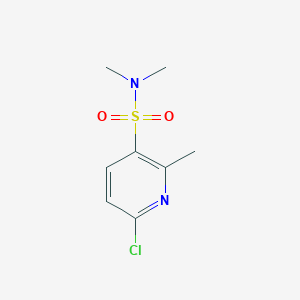
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12997447.png)
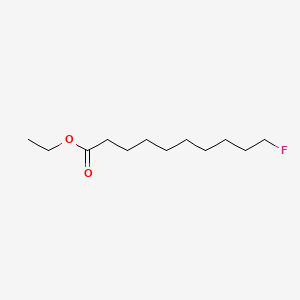

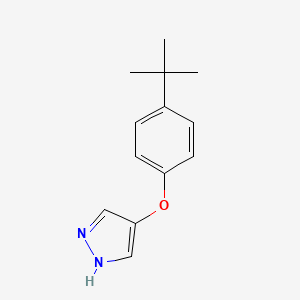
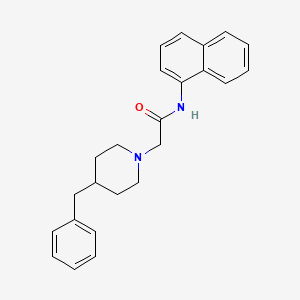
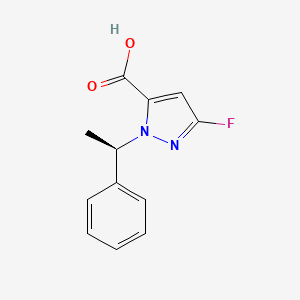
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
